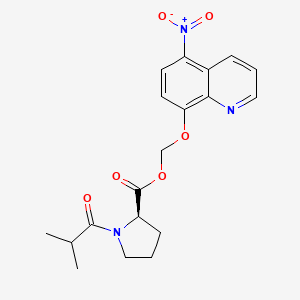
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate is a complex organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-nitroquinoline with a suitable alkylating agent to introduce the oxy-methyl group. This is followed by the esterification of the resulting intermediate with isobutyryl-D-proline under appropriate conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the scalability and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The oxy-methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the quinoline ring are key structural features that contribute to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate include:
5-Nitroquinoline: A precursor in the synthesis of various quinoline derivatives.
8-Hydroxyquinoline: Known for its chelating properties and used in various applications.
Nitroxoline: An antibacterial agent with a similar quinoline structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C19H21N3O6 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(5-nitroquinolin-8-yl)oxymethyl (2R)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c1-12(2)18(23)21-10-4-6-15(21)19(24)28-11-27-16-8-7-14(22(25)26)13-5-3-9-20-17(13)16/h3,5,7-9,12,15H,4,6,10-11H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
LXUFPWWSKBIHJH-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)C(=O)N1CCC[C@@H]1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Kanonische SMILES |
CC(C)C(=O)N1CCCC1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


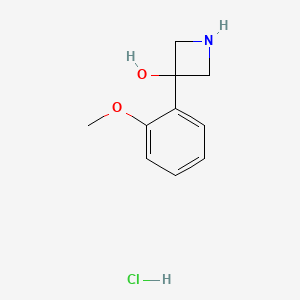
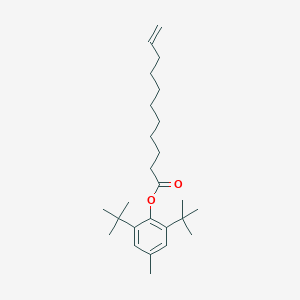
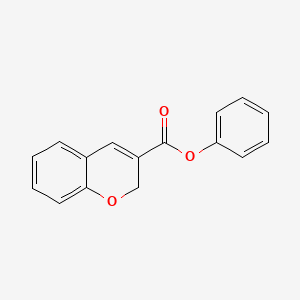
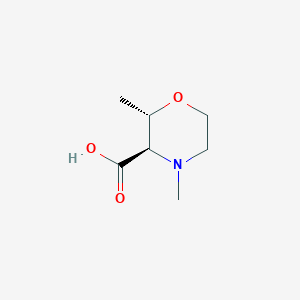
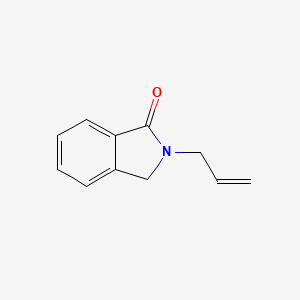




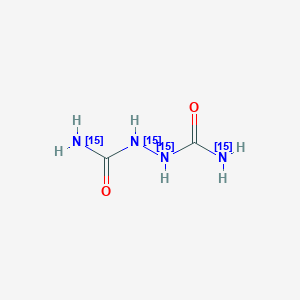
![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)

![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)

